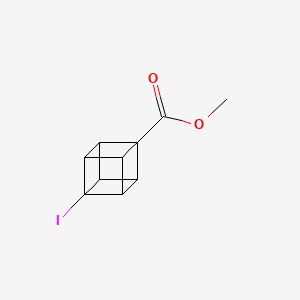

Methyl 4-iodocubane-1-carboxylate

Description

Historical Context of Cubane (B1203433) Synthesis and its Structural Significance

The story of cubane, a synthetic hydrocarbon with the formula C₈H₈, is a testament to the ingenuity and perseverance of chemists. First synthesized in 1964 by Philip Eaton and Thomas Cole, the successful creation of this platonic hydrocarbon was a landmark achievement. wikipedia.orgic.ac.ukchemeurope.com Prior to their work, the synthesis of a molecule with carbon atoms arranged at the corners of a cube was widely considered to be an insurmountable challenge due to the extreme bond angle strain. wikipedia.orgchemeurope.com The carbon atoms in the cubane framework are forced to adopt a highly unusual 90° bond angle, a significant deviation from the ideal 109.5° of a tetrahedral carbon. wikipedia.org This structural feature is the source of its immense strain energy.

Unique Strain and Kinetic Stability of the Cubane Framework

The defining characteristic of the cubane framework is its extraordinary strain energy, estimated to be around 142 kcal/mol. libretexts.org This high degree of strain is a direct consequence of the compressed C-C-C bond angles of 90°. nih.gov Despite this immense stored energy, cubane exhibits remarkable kinetic stability. wikipedia.orgacs.org It is a solid crystalline substance that is stable to air, moisture, and even light. acs.org Cubane remains stable up to 220 °C, at which point it undergoes slow decomposition. nih.govacs.org This surprising stability is attributed to the absence of low-energy pathways for decomposition. wikipedia.org The highly strained, yet kinetically persistent nature of cubane makes it and its derivatives intriguing candidates for applications in materials science and as high-energy density materials. wikipedia.orgchemeurope.comslideshare.net

Methyl 4-iodocubane-1-carboxylate as a Key Functionalized Cubane Building Block

Within the growing family of cubane derivatives, this compound has emerged as a crucial building block for further synthetic elaborations. nih.govachemblock.com This compound, with the chemical formula C₁₀H₉IO₂, possesses two distinct functional groups on the cubane core: a methyl ester and an iodine atom at positions 1 and 4, respectively. achemblock.com This disubstituted pattern is particularly valuable as it allows for selective chemical transformations at two different points on the rigid cubane scaffold.

The presence of the iodine atom is especially significant. The carbon-iodine bond is relatively weak and can be readily cleaved to form a cubyl radical or undergo various coupling reactions. This reactivity opens the door to the introduction of a wide array of other functional groups and molecular fragments. The methyl ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, further expanding the synthetic utility of this molecule.

Overview of Research Trajectories for Iodocubane (B12285268) Derivatives

Research involving iodocubane derivatives, including this compound, is primarily focused on leveraging the unique properties of the cubane core for various applications. One major area of investigation is in medicinal chemistry, where the cubane cage is explored as a bioisostere for phenyl rings. enamine.net The three-dimensional and rigid nature of the cubane scaffold offers a unique way to orient pharmacophoric groups in space, potentially leading to enhanced biological activity and improved pharmacokinetic properties. acs.org

The development of novel synthetic methodologies to create diverse functionalized cubanes is another active area of research. nih.gov This includes exploring new ways to introduce substituents onto the cubane core and to manipulate existing functional groups. The insights gained from these studies are crucial for the design and synthesis of more complex cubane-containing molecules with tailored properties.

Furthermore, the high energy content of the cubane framework continues to attract interest in the field of high-energy materials. wikipedia.org While much of this research has focused on nitro-substituted cubanes, the principles of functionalization and the stability of the core are broadly applicable.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-iodocubane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHYLPAQBZZHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Iodocubane 1 Carboxylate

Established Synthetic Routes to Methyl 4-iodocubane-1-carboxylate

The most direct and established routes to this compound typically begin with a pre-formed cubane (B1203433) core, most commonly the commercially available dimethyl 1,4-cubanedicarboxylate. nih.gov This starting material, first synthesized by Eaton and Cole, serves as a versatile platform for accessing a variety of monosubstituted and disubstituted cubanes. acs.org

The synthesis of this compound from this precursor involves a two-step sequence:

Selective Monosaponification: The diester is carefully hydrolyzed under controlled conditions to yield the monoacid, 4-(methoxycarbonyl)cubane-1-carboxylic acid. This step is crucial for differentiating the two carboxylate groups.

Decarboxylative Iodination: The resulting carboxylic acid is then subjected to a decarboxylative iodination reaction. A common method for this transformation is the Hunsdiecker reaction or a variation thereof, such as using iodosobenzene (B1197198) diacetate and iodine, or other modern photoredox-catalyzed methods. This step removes the carboxylic acid group and replaces it with an iodine atom, yielding the target compound.

This route benefits from the availability of the starting diester and the relatively straightforward nature of the transformations.

| Reaction Step | Starting Material | Key Reagents | Product |

| Monosaponification | Dimethyl 1,4-cubanedicarboxylate | NaOH or KOH (1 eq.) | 4-(Methoxycarbonyl)cubane-1-carboxylic acid |

| Decarboxylative Iodination | 4-(Methoxycarbonyl)cubane-1-carboxylic acid | I2, PhI(OAc)2 or other iodinating agents | This compound |

De novo Synthesis Approaches to Functionalized Cubane Cores

While functionalization of existing cubane scaffolds is common, de novo syntheses provide access to cubane cores with functionalities that might be difficult to introduce later. These methods build the strained cubane cage from simpler, non-cubane precursors.

A notable approach involves a Diels-Alder reaction between cyclobutadiene (B73232) and a suitable dienophile to construct the cubane framework. nih.gov For instance, cyclobutadiene, generated in situ, can react with 2,5-dibromobenzoquinone in a sequence that ultimately forms the cubane core in just a few steps. nih.gov Although this specific route leads to a 1,3-disubstituted pattern, it highlights the power of de novo strategies in creating functionalized cubane systems from the ground up. These methods are critical for producing the foundational cubane dicarboxylates that serve as precursors to compounds like this compound.

Decarboxylative Iodination Strategies for Cubane Carboxylates

Decarboxylative iodination is a pivotal transformation in the synthesis of iodo-substituted cubanes from their corresponding carboxylic acids. This type of reaction is particularly useful for the highly strained cubane system, where other methods of direct iodination might fail or lead to decomposition of the cage structure.

Modern advancements have led to the development of mild and efficient decarboxylative halogenation methods. For instance, iron-catalyzed decarboxylative halogenation under visible light has been reported for various aliphatic carboxylic acids, a technique that could be applicable to cubane systems. rsc.org These reactions often exhibit broad functional group tolerance and proceed under gentle conditions, which are advantageous for maintaining the integrity of the strained cubane core. rsc.org The general mechanism involves the formation of a carboxyl radical, which then expels carbon dioxide to generate a cubyl radical. This radical is subsequently trapped by an iodine source to form the C-I bond.

The choice of reagents is critical. Systems like K3PO4/I2 have been shown to be effective for the decarboxylative iodination of certain aromatic carboxylic acids, providing an operationally simple and mild route. researchgate.net The application of such methods to cubane carboxylic acids represents a promising strategy for the synthesis of compounds like this compound.

| Method | Catalyst/Reagent System | Key Features |

| Cristol-Firth-Hunsdiecker Reaction | HgO or Pb(OAc)4, I2 | Classic method, can require harsh conditions |

| Suarez Modification | PhI(OAc)2, I2, hv | Milder, photochemically-induced radical reaction |

| Photoredox Catalysis | Ir or Ru photocatalyst, Iodotrifluoromethane | Very mild conditions, high functional group tolerance |

| Iron-Catalyzed | Iron salts, visible light | General method for aliphatic carboxylic acids rsc.org |

Synthetic Control Over Regioselectivity in Cubane Functionalization

Achieving specific substitution patterns on the cubane scaffold is a significant synthetic challenge. The regiochemical outcome is largely dictated by the synthetic route used to construct or functionalize the cubane core.

For 1,4-disubstituted cubanes like this compound, the regioselectivity is locked in by the de novo synthesis of the precursor, dimethyl 1,4-cubanedicarboxylate. acs.org Subsequent selective functionalization of one of the two equivalent carboxylate groups, as described in section 2.1, ensures the desired 1,4-relationship between the iodo and methyl carboxylate substituents.

Accessing other isomers, such as 1,2- or 1,3-disubstituted cubanes, requires entirely different synthetic pathways. For example, the synthesis of cubane-1,3-dicarboxylic acid has been achieved through a Diels-Alder approach using different starting materials than those used for the 1,4-isomer. nih.gov The difficulty in accessing these non-linear precursors has historically limited their use in medicinal chemistry, although recent advances are making them more accessible. researchgate.netnih.gov The ability to control the placement of functional groups is paramount, as the spatial arrangement of substituents is critical for the biological activity of cubane-containing drug candidates.

Reactivity and Mechanistic Investigations of Methyl 4 Iodocubane 1 Carboxylate

Photoinduced Nucleophilic Substitution Reactions with Arylthiolate Ions

The photoinduced reaction of methyl 4-iodocubane-1-carboxylate with arylthiolate ions represents a significant pathway for the functionalization of the cubane (B1203433) skeleton. nih.govrsc.org These reactions, conducted under irradiation, lead to the formation of new carbon-sulfur bonds at the cubane cage. nih.gov

Scope and Limitations of Nucleophiles

The scope of nucleophiles in the photoinduced substitution reactions of this compound extends to various arylthiolates and the diphenylphosphanide ion. nih.govrsc.org Reactions with arylthiolates carrying both electron-donating and electron-withdrawing substituents have been successfully demonstrated, yielding the corresponding thioaryl-cubane derivatives. nih.gov

For instance, the reaction with 4-methoxybenzenethiolate proceeds efficiently. nih.gov Similarly, other substituted benzenethiolates, such as 4-methylbenzenethiolate, benzenethiolate, 4-chlorobenzenethiolate, and 4-fluorobenzenethiolate, have been shown to be effective nucleophiles in this transformation. rsc.org The diphenylphosphanide ion also proves to be a competent nucleophile, affording the corresponding phosphino-cubane derivative. rsc.org

However, the reaction is not without limitations. While a range of arylthiolates can be employed, the yields can vary depending on the substituent on the aromatic ring. Additionally, the nature of the nucleophile is critical for the success of the reaction under these specific photoinduced conditions. nih.gov

Role of Irradiation and Solvent Conditions

Irradiation is a crucial factor for the initiation of these nucleophilic substitution reactions. nih.govrsc.org In the absence of light, the reaction between this compound and arylthiolate ions does not proceed, highlighting the photochemical nature of the process. rsc.org The substrate itself is photostable, with high recovery rates after prolonged irradiation in the absence of a nucleophile, indicating that the reaction is not a result of simple photodecomposition. nih.govrsc.org

The choice of solvent also plays a significant role in the reaction outcome. These photoinduced substitutions have been successfully carried out in liquid ammonia (B1221849) and dimethyl sulfoxide (B87167) (DMSO). nih.govrsc.org Liquid ammonia serves as a suitable medium for the formation and reaction of the anionic nucleophiles. nih.gov The reaction conditions, specifically the combination of irradiation and the appropriate solvent, are essential for facilitating the electron transfer steps that underpin the reaction mechanism. nih.govrsc.org

Formation of Thioaryl- and Diphenylphosphoryl-Cubane Derivatives

The reaction of this compound with arylthiolate ions under photostimulation leads to the formation of methyl 4-(arylthio)cubane-1-carboxylate derivatives in moderate to good yields. nih.govrsc.org Similarly, the reaction with diphenylphosphanide ion affords methyl 4-(diphenylphosphino)cubane-1-carboxylate, which upon workup is oxidized to methyl 4-(diphenylphosphoryl)cubane-1-carboxylate. nih.govrsc.org

Below is a table summarizing the yields of various thioaryl- and diphenylphosphoryl-cubane derivatives obtained from the reaction of this compound with different nucleophiles in liquid ammonia.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzenethiolate | Methyl 4-(4-methoxyphenylthio)cubane-1-carboxylate | 61 |

| 4-Methylbenzenethiolate | Methyl 4-(p-tolylthio)cubane-1-carboxylate | 55 |

| Benzenethiolate | Methyl 4-(phenylthio)cubane-1-carboxylate | 58 |

| 4-Chlorobenzenethiolate | Methyl 4-(4-chlorophenylthio)cubane-1-carboxylate | 52 |

| 4-Fluorobenzenethiolate | Methyl 4-(4-fluorophenylthio)cubane-1-carboxylate | 50 |

| Diphenylphosphanide | Methyl 4-(diphenylphosphoryl)cubane-1-carboxylate | 43 |

Radical Nucleophilic Unimolecular (SRN1) Reaction Mechanism

The photoinduced substitution reactions of this compound with arylthiolate and diphenylphosphanide ions proceed through a radical nucleophilic unimolecular (SRN1) mechanism. nih.govrsc.org This multi-step chain reaction is initiated by an electron transfer process and involves radical and radical anion intermediates. inflibnet.ac.in

Electron Transfer Steps and Initiation

The SRN1 mechanism is initiated by a photoinduced electron transfer (eT) from the nucleophile to the this compound substrate. nih.govrsc.org This initial electron transfer can occur via two possible pathways: an intermolecular dissociative electron transfer (inter-DeT) or a two-step process involving the formation of a radical anion intermediate. rsc.org In the case of cubane systems, the reaction is believed to proceed through the formation of a radical anion. nih.gov

The initiation step can be represented as follows:

Photoexcitation of the nucleophile (Nu⁻): Nu⁻ + hν → [Nu⁻]*

Electron transfer to the substrate (RX): [Nu⁻]* + RX → Nu• + [RX]•⁻

This process generates a radical of the nucleophile and a radical anion of the substrate. dalalinstitute.com

Role of Intermediates in the Reaction Pathway

Once the substrate radical anion, [this compound]•⁻, is formed, it undergoes fragmentation to produce a cubyl radical and an iodide ion. nih.govinflibnet.ac.in This cubyl radical is a key intermediate in the SRN1 propagation cycle. nih.gov

The propagation cycle involves the following steps:

Fragmentation of the radical anion: [RX]•⁻ → R• + X⁻

Trapping of the radical by the nucleophile: R• + Nu⁻ → [RNu]•⁻

Electron transfer to the substrate: [RNu]•⁻ + RX → RNu + [RX]•⁻

This cycle continues until the termination steps, which can involve the combination of radicals. govtpgcdatia.ac.in The proposed mechanism for the reaction between this compound (1) and a nucleophile (Nu⁻) is supported by computational studies. nih.gov The formation of the substitution product radical anion, [RNu]•⁻, is a crucial step that propagates the chain reaction by transferring an electron to a new molecule of the substrate. nih.govdalalinstitute.com

Influence of Radical Scavengers on Reaction Outcomes

The involvement of radical intermediates in chemical transformations can be probed by the use of radical scavengers. These are substances that can react with and neutralize free radicals, thereby inhibiting or altering the course of a radical-mediated reaction. taylorandfrancis.comtaylorandfrancis.com If a reaction's rate or product distribution is affected by the presence of a radical scavenger, it provides evidence for a radical mechanism. taylorandfrancis.com

For instance, in the oxidation of ethylbenzene, the use of 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger was shown to inhibit the reaction, confirming that the oxidation proceeds through a radical process. taylorandfrancis.com Similarly, various anions commonly found in industrial wastewater, such as chlorides, sulfates, carbonates, and bicarbonates, can act as hydroxyl radical scavengers, which can negatively impact the efficiency of certain photochemical degradation processes. taylorandfrancis.com

Antioxidants are a well-known class of radical scavengers that protect biological systems from damage caused by free radicals. taylorandfrancis.comantiox.org They function by impeding free radical chain reactions. antiox.orgresearchgate.net The antioxidant defense system in the human body utilizes several mechanisms to mitigate cellular damage, including the chelation of metal ions and the inhibition of enzymes involved in the generation of free radicals. antiox.org The study of how different antioxidants scavenge free radicals helps in understanding their mechanism of action and their potential therapeutic applications. researchgate.netmdpi.com

Theoretical Studies on Reaction Mechanisms

Theoretical calculations have become an indispensable tool for elucidating the intricate details of reaction mechanisms.

Density Functional Theory (DFT) Calculations for Mechanistic Support

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of organic reactions. mdpi.com It allows for the calculation of the electronic structure and energies of molecules, providing insights into reaction pathways. mdpi.com DFT calculations have been successfully applied to study a wide range of reactions, including cycloadditions and reactions involving organometallic species. mdpi.comnih.gov

For example, DFT calculations at the M06-2X level of theory were used to investigate the reactions of boroles with carbon monoxide, revealing that the initial Lewis acid-base adduct is a kinetic product that can further transform into more stable products. nih.gov These calculations showed that the substituents on the borole (B14762680) ring significantly influence the reaction outcome, with strong electron-withdrawing groups stabilizing the initial adduct. nih.gov In another study, DFT calculations helped to establish a correlation between the electronic properties of potent 15-lipoxygenase inhibitors and their biological activity. nih.gov

Analysis of Transition States and Energy Barriers

The transition state is a fleeting, high-energy arrangement of atoms that occurs during the conversion of reactants to products. youtube.comopenstax.org The energy required to reach this state is known as the activation energy (ΔG‡), which is a critical factor in determining the rate of a reaction. openstax.orgmoreisdifferent.com A high activation energy corresponds to a slow reaction, while a low activation energy leads to a faster reaction. openstax.org

Energy diagrams are used to graphically represent the energy changes that occur during a reaction, with the transition state located at the energy maximum along the reaction coordinate. openstax.org It's important to note that the transition state is an unstable activated complex and cannot be isolated. youtube.com In some cases, a reaction may proceed through a "submerged" transition state, where the calculated energy of the transition state is lower than that of the reactants. joaquinbarroso.com This can lead to negative activation energies, which are interpreted through the Arrhenius equation. joaquinbarroso.com

Cage Opening and Rearrangement Pathways of Iodocubane (B12285268) Derivatives

The strained cage structure of cubane derivatives makes them susceptible to skeletal rearrangements, often leading to less strained isomers.

Thermal Stability and Thermo-Decay Processes

Cubane possesses a significant amount of strain energy due to its 90-degree bond angles. slideshare.net Despite this, it exhibits kinetic stability. wikipedia.org The thermal stability and decomposition pathways of cubane and its derivatives are of interest, particularly for energetic materials applications. slideshare.netacs.org The high density and large amount of stored energy in compounds like octanitrocubane and heptanitrocubane make them potential high-performance explosives. wikipedia.org

Mechanistic Insights into Skeletal Rearrangements (e.g., to Cuneanes)

A prominent reaction of cubanes is their metal-catalyzed isomerization to cuneanes. nih.govresearchgate.net This rearrangement can be promoted by various metals, including silver(I) and palladium(II). nih.govnih.gov The regioselectivity of this rearrangement in 1,4-disubstituted cubanes is influenced by the electronic nature of the substituents. nih.govacs.org Cubanes with electron-withdrawing groups tend to yield 2,6-disubstituted cuneanes, whereas those with electron-donating groups favor the formation of 1,3-disubstituted cuneanes. nih.gov

Computational studies, including in-depth DFT calculations, have provided a charge-controlled model to explain this regioselectivity. chemrxiv.org The proposed mechanism for the silver(I)-catalyzed rearrangement involves the oxidative addition of Ag(I) to a C-C bond of the cubane cage, forming a Ag(III) intermediate. nih.gov This is followed by heterolytic cleavage of a silver-carbon bond to generate a carbocation, which then undergoes a σ-bond rearrangement to yield the cuneane skeleton. nih.gov The study of such skeletal rearrangements is crucial for accessing novel and underexplored polycyclic hydrocarbon scaffolds with potential applications in medicinal chemistry and materials science. researchgate.netnih.govnih.govrsc.orgnih.govdocumentsdelivered.comcaltech.edu

In-depth Analysis of this compound Hindered by Lack of Publicly Available Advanced Spectroscopic and Crystallographic Data

A comprehensive characterization of the chemical compound this compound, focusing on its advanced spectroscopic and crystallographic properties, cannot be completed at this time due to the absence of specific, in-depth experimental data in the public domain. Despite extensive searches for detailed research findings, crucial data from single-crystal X-ray diffraction and advanced nuclear magnetic resonance (NMR) spectroscopy for this particular molecule remain elusive.

The planned exploration was to be structured around a detailed outline, beginning with a thorough single-crystal X-ray diffraction analysis. This would have encompassed the elucidation of its precise three-dimensional molecular structure and conformation, a critical analysis of the bond lengths and angles within its highly strained cubane core, and an investigation into the non-covalent intermolecular interactions that govern its crystalline packing. Such data is fundamental for understanding the unique chemistry of cubane derivatives, which are of significant interest for their unusual bonding and potential applications in materials science and medicinal chemistry. However, no publicly accessible crystallographic information files (CIFs) or detailed structural reports for this compound could be located.

Similarly, the intended investigation into the compound's properties using advanced NMR spectroscopy could not be substantiated with specific data. The goal was to move beyond basic spectral identification to provide detailed structural assignments of proton (¹H) and carbon-¹³ (¹³C) signals using two-dimensional NMR techniques such as COSY, HSQC, and HMBC. Furthermore, the plan included an examination of the molecule's conformational dynamics, potentially through variable-temperature NMR studies, which would offer insights into the behavior of the ester substituent relative to the rigid cubane cage. While general principles of NMR spectroscopy for the cubane skeleton are established, specific, advanced NMR analytical data for this compound are not available in published literature.

In light of the strict requirement to focus solely on this compound and the specified analytical techniques, the absence of this foundational experimental data prevents the generation of a scientifically accurate and detailed article as outlined. The creation of data tables and in-depth research findings as requested is therefore not possible.

Theoretical and Computational Chemistry on Methyl 4 Iodocubane 1 Carboxylate and Cubane Derivatives

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for analyzing the electronic structure of molecules. wavefun.com These methods allow for the detailed investigation of molecular orbitals, bond properties, and electronic interactions that govern the behavior of complex molecules like methyl 4-iodocubane-1-carboxylate.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity and electronic properties. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's stability and its electronic transitions. schrodinger.com

A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excitable, meaning it can absorb light at longer wavelengths. schrodinger.com For substituted cubanes, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels. In the case of this compound, the electron-withdrawing carboxylate group and the polarizable iodine atom are expected to modulate the electronic structure of the cubane (B1203433) core.

Computational studies on related systems demonstrate that DFT methods, such as B3LYP with appropriate basis sets, can effectively calculate HOMO-LUMO gaps. researchgate.netijastems.org These calculations provide valuable information about the charge transfer characteristics within the molecule. ijastems.org For instance, the introduction of substituents can lead to localization or delocalization of the HOMO and LUMO on different parts of the molecule, which in turn affects the nature of electronic transitions, such as σ-σ* or π-π* transitions. schrodinger.comresearchgate.net

Table 1: Calculated Electronic Properties of a Hypothetical Substituted Cubane

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Main Character of HOMO | σ(C-C) of cubane cage |

| Main Character of LUMO | σ*(C-I) |

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key indicator of a molecule's thermal stability. ucsb.edu For this compound, the C-I bond is of particular interest due to its role in functionalization reactions.

The BDE of a C-X bond (where X is a halogen) in cubane derivatives is influenced by several factors, including the electronegativity of X and the strain of the cubane cage. Generally, C-I bonds are weaker than other carbon-halogen bonds. researchgate.net Computational methods can provide reliable estimates of BDEs, which are crucial for understanding reaction mechanisms and predicting product distributions. masterorganicchemistry.com

The stability of the resulting cubyl radical upon homolysis of the C-I bond is a critical factor. The high s-character of the exocyclic orbitals of the cubane cage leads to a relatively unstable cubyl radical, which in turn affects the C-H and C-X bond dissociation energies.

Table 2: Typical Bond Dissociation Energies (kcal/mol)

| Bond | BDE (kcal/mol) |

| CH₃-H | 104 |

| CH₃-F | 108 |

| CH₃-Cl | 84 |

| CH₃-Br | 70 |

| CH₃-I | 56 |

Source: Adapted from various sources. researchgate.netmasterorganicchemistry.com These values are for methyl halides and serve as a general reference for carbon-halogen bond strengths.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled σ-orbital into an adjacent empty or partially filled p- or σ-orbital. wikipedia.org In the context of substituted cubanes, hyperconjugation can occur between the C-C or C-H σ-bonds of the cubane cage and the antibonding σ-orbital of the C-X bond.

Molecular Dynamics Simulations and Mechanistic Modeling

Molecular dynamics (MD) simulations provide a powerful approach to study the time-dependent behavior of molecules, including conformational changes and reaction dynamics. nih.gov For a molecule like this compound, MD simulations can be employed to explore its dynamic behavior in different environments, such as in solution.

By simulating the trajectories of atoms over time, MD can shed light on the flexibility of the ester group, the vibrational motions of the cubane cage, and the interactions with solvent molecules. This information is valuable for understanding how the molecule behaves under various conditions and can provide insights into the initial stages of chemical reactions.

Mechanistic modeling, often in conjunction with quantum chemical calculations, can be used to elucidate the pathways of chemical reactions. For instance, the mechanism of a substitution reaction at the 4-position of the cubane cage could be modeled to determine the transition state structures and activation energies. This would help in understanding the factors that control the reaction rate and selectivity.

Strain Energy Analysis of the Cubane Cage and its Derivatives

The cubane molecule is renowned for its high degree of ring strain, a consequence of its highly constrained 90-degree bond angles, which deviate significantly from the ideal tetrahedral angle of 109.5 degrees for sp³ hybridized carbon atoms. This strain energy is a major contributor to the unique chemical and physical properties of cubane and its derivatives.

Computational methods, particularly DFT and ab initio calculations, are well-suited for quantifying the strain energy of the cubane cage. wavefun.com The strain energy can be calculated by comparing the heat of formation of the cubane derivative with that of a hypothetical strain-free reference compound.

Prediction of Reactivity and Selectivity in Functionalization Reactions

Computational chemistry plays a vital role in predicting the reactivity and selectivity of chemical reactions. wavefun.com For this compound, theoretical calculations can be used to predict the most likely sites for nucleophilic or electrophilic attack, as well as the relative rates of different functionalization reactions.

By calculating properties such as the molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) densities, chemists can identify the electron-rich and electron-poor regions of the molecule. ijastems.org The MEP map can visually indicate the sites most susceptible to electrophilic or nucleophilic attack. The FMOs (HOMO and LUMO) provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its reactivity. researchgate.net

For instance, the presence of the electron-withdrawing methyl carboxylate group would influence the electron density distribution across the cubane cage, potentially activating or deactivating certain positions towards specific reagents. Computational modeling can quantify these effects and guide the design of synthetic strategies for the selective functionalization of this compound.

Advanced Research Applications of Methyl 4 Iodocubane 1 Carboxylate in Materials Science and Molecular Engineering

Methyl 4-iodocubane-1-carboxylate as a Precursor for Novel Materials

This compound serves as a important starting material for the synthesis of a variety of novel materials due to its distinct chemical functionalities. ontosight.ai The presence of both an iodine atom and a methyl ester group on the rigid cubane (B1203433) framework allows for a diverse range of chemical modifications. ontosight.ai The carbon-iodine bond is a versatile handle for introducing other functional groups through various coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This dual functionality makes it a valuable intermediate for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai

The inherent strain and high density of the cubane cage, properties that are retained in its derivatives, are of particular interest. dtic.milic.ac.uk These characteristics are sought after in the development of materials where high energy density is a primary requirement. dtic.milic.ac.uk The rigid structure of the cubane core also makes it an ideal component for constructing well-defined, three-dimensional molecular architectures. researchgate.netsoton.ac.uk

Cubane Derivatives as Rigid Scaffolds for Nanoarchitecture

The well-defined and rigid geometry of the cubane cage makes its derivatives, including this compound, excellent building blocks for the field of nanoarchitecture. bris.ac.uk This rigidity allows for the precise spatial arrangement of functional groups, a critical aspect in the design of complex molecular systems. bris.ac.uk

A significant advancement in this area is the polymerization of cubane under high pressure to form one-dimensional carbon scaffolds, which are among the smallest members of the carbon nanothread family. psu.eduacs.orgnih.gov These nanothreads, composed of sp³-bonded carbon atoms, exhibit exceptional stiffness and hardness, comparable to fused quartz, and possess thermal stability up to 300 °C. psu.eduacs.orgnih.gov This research demonstrates the potential of using strained molecules like cubane to create dense, covalently bonded, extended solids, moving beyond the more common porous covalent organic frameworks (COFs). psu.eduacs.org The ability to create such ordered, non-molecular hydrocarbon networks opens up new possibilities for designing materials with tailored mechanical, thermal, and optical properties. psu.eduacs.org

Development of High Energy Density Materials (HEDMs) from Cubane Scaffolds

The cubane skeleton is a prime candidate for the development of High Energy Density Materials (HEDMs) due to its exceptionally high heat of formation, significant strain energy, and high density. dtic.milic.ac.ukdtic.mil The introduction of energetic functional groups, or "explosophores," onto the cubane core can lead to compounds with superior explosive and propellant properties. nih.govresearchgate.net

Design and Theoretical Studies of Energetic Cubane Derivatives

Computational studies play a crucial role in the design and prediction of the properties of new energetic materials, allowing for a cost-effective approach to identifying promising candidates before their synthesis. rsc.org Theoretical studies, often employing methods like Density Functional Theory (DFT), are used to predict key properties of energetic cubane derivatives. nih.govresearchgate.net

Research has shown that 1,4-disubstituted cubane derivatives exhibit higher densities, greater density-specific impulse, and superior ballistic properties compared to conventional fuels like RP-1. nih.govresearchgate.net These computational models also allow for the evaluation of the kinetic and thermodynamic stabilities of these designed molecules, which are critical factors for their practical application. nih.govresearchgate.net The goal is to create materials that are "kinetically rocks but thermodynamically powerhouses," meaning they are stable under normal conditions but release a large amount of energy upon initiation. dtic.mil

Ballistic Properties and Stability Evaluation of HEDMs

The performance of an HEDM is evaluated based on several key ballistic properties, including detonation velocity, detonation pressure, and heat of explosion. researchgate.net The stability of these materials, particularly their sensitivity to impact and friction, is equally important to ensure safe handling and storage. researchgate.net

A significant challenge in the field of HEDMs is balancing high performance with high stability, as these two characteristics are often contradictory. researchgate.net The introduction of nitro groups (–NO2), for example, significantly increases the energy content of a cubane derivative but can also increase its sensitivity. researchgate.net Researchers are actively exploring strategies to achieve an optimal balance between these competing factors. researchgate.net

The following table presents a comparison of the calculated properties of some energetic cubane derivatives with established explosives:

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |

| RDX | 1.82 | 8.75 | 34.0 |

| HMX | 1.91 | 9.10 | 39.3 |

| Octanitrocubane (ONC) | ~2.00 | ~10.1 | ~48.9 |

| Heptanitrocubane | ~1.98 | ~9.8 | ~45.0 |

Note: The values for ONC and Heptanitrocubane are theoretical predictions and can vary based on the calculation method.

Cubane Structures in Liquid Crystal Design

The rigid, non-aromatic nature of the cubane core has made it an intriguing building block in the design of liquid crystals. wikipedia.orgtandfonline.com Liquid crystalline properties are highly dependent on molecular shape and rigidity, and the introduction of a cubane unit can lead to novel phase behaviors. tandfonline.com

Replacing a traditional 1,4-disubstituted benzene (B151609) ring with a cubane-1,4-diyl unit can significantly impact the mesomorphic properties of a molecule. tandfonline.com For instance, in a series of 4'-propylbiphenyl esters, the cubane-containing derivative displayed a notably lower melting point compared to its bicyclo[2.2.2]octane and cyclohexane (B81311) analogues. tandfonline.com The unique three-dimensional structure of the cubane core can disrupt the typical packing arrangements that favor certain liquid crystalline phases, leading to the formation of new or modified mesophases. tandfonline.com

Furthermore, isomers of cubane, such as cuneane, have also been explored in liquid crystal design. tandfonline.comresearchgate.net Cuneane derivatives have been shown to exhibit nematic and smectic A phases, with their non-coplanar exit vectors leading to significantly reduced melting points compared to the parent cubane structures. tandfonline.comresearchgate.net The ability to synthesize and functionalize these rigid cage structures opens up new avenues for creating liquid crystalline materials with tailored properties for various applications.

Applications in Catalysis Research

While the use of cubane derivatives in catalysis is a less explored area compared to materials science, their unique electronic and structural properties suggest potential applications. The strained C-C bonds and the specific geometry of the cubane cage could influence the electronic environment of attached catalytic centers.

Recent research has demonstrated that cubane-type metal clusters, such as [Cu4I4(py)4], exhibit interesting structural dynamics upon photoexcitation. nih.gov These clusters can undergo significant structural distortions and symmetry changes in their excited states. nih.gov This adaptability suggests that cubane-based frameworks could be used to design photosensitive metal-organic frameworks (MOFs) with potential catalytic applications. The ability to control the structure and electronic properties of a catalytic site through light activation is a highly desirable feature in modern catalysis.

Furthermore, methods are being developed for the direct C-H functionalization of the cubane core using photocatalysis. researchgate.net These methods allow for the introduction of various functional groups onto the cubane skeleton under mild conditions. This advancement in synthetic methodology could facilitate the preparation of novel cubane-based ligands for transition metal catalysis, where the rigid cubane scaffold could enforce specific coordination geometries and influence the catalytic activity and selectivity.

Transition Metal Cubane Clusters as Catalytic Cores

Transition metal clusters with a cubane-type {M4X4} core (where M is a metal and X is a bridging ligand like O or S) are of significant interest due to their catalytic prowess, particularly in oxidation and reduction reactions. uzh.chrsc.orgwikipedia.org These clusters often mimic the active sites of metalloenzymes, such as the [Fe4S4] clusters found in ferredoxins or the {CaMn4O5} cuboidal center in photosystem II, which is responsible for water oxidation in nature. uzh.chwikipedia.orgacs.org The rigid, well-defined structure of the cubane scaffold allows for the precise spatial arrangement of metal centers, creating unique catalytic environments.

This compound serves as a crucial starting material for accessing functionalized cubane ligands. While the direct incorporation of the intact carbon-based cubane cage into a metal cluster core is less common than the formation of inorganic {M4X4} cubanes, the principles of cluster synthesis and catalysis are related. The functional groups on the cubane, such as the carboxylate and the iodo group, provide anchor points for coordination to metal centers or for further synthetic elaboration to create ligands that can encapsulate and stabilize transition metal cubane cores. researchgate.net

For instance, the carboxylate group can be used to synthesize ligands that bind to metal ions, facilitating the self-assembly of {M4O4} clusters. uzh.chacs.org Research has shown that the assembly of these clusters can be controlled by various factors, including the choice of metal precursors and counteranions, to selectively form different types of cubane cores. uzh.chacs.org These synthetic clusters, such as cobalt-oxo cubanes, have demonstrated catalytic activity in water oxidation and the oxidation of hydrocarbons. acs.orgacs.orgcapes.gov.br The functionalized cubane, acting as a ligand scaffold, can influence the electronic properties and stability of the resulting metal cluster, thereby tuning its catalytic activity. pnas.org

The following table summarizes representative types of transition metal cubane clusters and their catalytic applications.

| Cluster Type | Metal(s) (M) | Bridging Ligand (X) | Catalytic Application |

| {M4O4} | Co, Ni, Mn | O | Water Oxidation, Hydrocarbon Oxidation |

| {M4S4} | Fe, Co, Mo | S | Nitrogen Fixation, Hydrogen Evolution |

| {Cu4I4} | Cu | I | Photoredox Catalysis |

Mechanistic Insights into Catalytic Processes

The study of transition metal cubane clusters provides deep mechanistic insights into complex catalytic transformations. acs.org The well-defined molecular nature of these clusters allows for detailed investigation using spectroscopic and computational methods, which is often challenging for heterogeneous catalysts. uzh.chfigshare.com

Mechanistic studies on cobalt-oxo cubane clusters, for example, have been instrumental in understanding cobalt-catalyzed oxidation reactions. acs.org It is often proposed that high-valent cobalt-oxo species are the key reactive intermediates. acs.org The study of molecular [Co4O4] cubanes has helped to characterize these high-valent states and understand their role in processes like O-O bond formation during water oxidation. acs.orgpnas.org The ligands surrounding the cubane core, which can be derived from precursors like this compound, play a crucial role in stabilizing these reactive intermediates and modulating their reactivity. pnas.org

Computational studies, often in conjunction with experimental work, have been vital in mapping out the catalytic cycles. uzh.chacs.orgfigshare.com For instance, Density Functional Theory (DFT) calculations have elucidated the pathways for the formation of different types of cubane clusters and have provided energetic details of substrate binding and activation at the metal centers. uzh.chacs.org In the case of [MoFe3S4] cubanes, which are models for the nitrogenase cofactor, DFT studies have shown that the substrate binds to the molybdenum atom, while the iron atoms are involved in the electron transfer steps, highlighting the cooperative role of the different metals in the cluster. figshare.com

Time-resolved X-ray liquidography has been used to study the excited-state structural dynamics of [Cu4I4(py)4] clusters, revealing how the cubane core distorts upon photoexcitation. nih.govresearchgate.netnih.gov This provides direct evidence for the structural changes that occur during photocatalytic cycles and helps in understanding the relationship between structure and reactivity. nih.gov These mechanistic investigations are crucial for the rational design of more efficient and robust catalysts based on cubane-type clusters. uzh.chacs.org

Exploration of Cubanes as Benzene Bioisosteres for Molecular Design

The concept of bioisosterism, where a part of a molecule is replaced by a structurally similar group to modulate its properties, is a cornerstone of modern drug discovery. youtube.com The cubane cage has emerged as a promising non-aromatic, three-dimensional bioisostere for the benzene ring. nih.govacs.orgnih.gov This is due to the close geometric resemblance between the two scaffolds. nih.govacs.org The replacement of a flat, aromatic benzene ring with a rigid, sp³-hybridized cubane scaffold can lead to significant improvements in the pharmacokinetic properties of a drug candidate, such as increased metabolic stability and solubility, while maintaining or even enhancing its biological activity. nih.govprinceton.eduresearchgate.net this compound is a key building block that facilitates the incorporation of the cubane motif into pharmaceutically relevant molecules. researchgate.netresearchgate.netkyoto-u.ac.jp

Conformational Mimicry and Exit Vector Analysis

The effectiveness of cubane as a benzene bioisostere stems from its ability to mimic the size and the spatial orientation of substituents of a phenyl ring. nih.govresearchgate.net The distance between diagonally opposite carbons in a cubane (1,4-positions) is very similar to that of a para-substituted benzene ring. acs.org This allows for the preservation of the crucial interactions between a drug molecule and its biological target.

Exit Vector Comparison:

The "exit vectors" refer to the bonds connecting the core scaffold to its substituents. The angle between these vectors is critical for maintaining the correct three-dimensional arrangement of functional groups.

para-Substituted Benzene: The exit vectors are 180° apart. A 1,4-disubstituted cubane perfectly mimics this linear arrangement. github.io

meta-Substituted Benzene: The exit vectors are at 120°. A 1,3-disubstituted cubane presents its substituents at an angle of approximately 125°, providing a close geometric match. github.io

ortho-Substituted Benzene: The exit vectors are at 60°. A 1,2-disubstituted cubane has an angle of 90° between its substituents. github.io

While not a perfect match for the ortho-position, the rigid cubane scaffold still holds the substituents in a well-defined spatial relationship that can be beneficial for biological activity. nih.govchemrxiv.org The table below provides a comparison of the geometric parameters of benzene and cubane scaffolds.

| Feature | Benzene | Cubane |

| para (1,4) Distance | ~2.79 Å | ~2.72 Å |

| para (1,4) Exit Angle | 180° | 180° |

| meta (1,3) Exit Angle | 120° | ~125° |

| ortho (1,2) Exit Angle | 60° | 90° |

The replacement of a benzene ring with a cubane can also lead to a significant increase in the molecule's permanent dipole moment, which can improve solubility, a key factor for drug absorption. nih.govacs.org

Development of Cubane Analogues of Pharmaceutically Relevant Scaffolds

The synthesis of cubane-containing analogues of existing drugs has validated the potential of the cubane scaffold in medicinal chemistry. nih.govrsc.org this compound and other functionalized cubanes are essential starting materials for these synthetic endeavors. researchgate.netugent.be The traditional reactivity of the carboxylic acid group, such as in amide couplings, has been a common method for incorporating the cubane moiety. researchgate.net

Several studies have demonstrated the successful replacement of benzene rings with cubane in a variety of bioactive molecules, including antibiotics, anesthetics, and anticancer agents. researchgate.netrsc.org For example, a cubane analogue of the local anesthetic benzocaine, dubbed "cubocaine," was found to be at least as effective as the parent drug in animal models. youtube.com In another instance, the substitution of a terminal phenyl group in the anticancer drug Vorinostat (SAHA) with a cubane moiety resulted in a compound with comparable biological activity. youtube.com

Furthermore, the cubane analogue of the cystic fibrosis drug Lumacaftor, named "Cuba-Lumacaftor," exhibited improved solubility and metabolic stability compared to the original drug. nih.gov These examples highlight the potential of cubane to address common issues in drug development, such as poor solubility and rapid metabolism, which are often associated with planar aromatic systems. youtube.comnih.gov The development of new synthetic methods, including cross-coupling reactions compatible with the cubane scaffold, is further expanding the accessibility and application of these unique building blocks in the design of next-generation pharmaceuticals. nih.govchemrxiv.org

Future Research Directions and Unexplored Potential

Expanding the Scope of Functionalization Strategies

While the iodo and carboxylate groups on methyl 4-iodocubane-1-carboxylate offer initial points for chemical modification, future research will undoubtedly focus on developing a broader and more versatile toolkit for its functionalization. A primary challenge in cubane (B1203433) chemistry is the activation of its strong C-H bonds. wikipedia.org Future strategies will likely move beyond traditional methods to explore more advanced techniques.

One promising avenue is the application of directed metalation, where a functional group guides a metal catalyst to a specific C-H bond, enabling its selective replacement. This approach has been successfully used for other cubane derivatives and could be adapted for this compound to introduce new substituents at specific positions on the cubane core. researchgate.net Furthermore, the development of novel catalytic systems that can directly functionalize the cubane C-H bonds without the need for pre-installed directing groups would represent a significant leap forward. nih.gov This could involve exploring new transition metal catalysts or even metal-free approaches.

Advanced Computational Modeling for Deeper Mechanistic Understanding

The intricate and often non-intuitive reactivity of cubane systems necessitates the use of sophisticated computational tools for a thorough mechanistic understanding. Future research will increasingly rely on high-level theoretical studies, such as those employing density functional theory (DFT) and post-Hartree-Fock methods, to predict reaction pathways, transition state geometries, and the electronic effects of substituents on the cubane cage. researchgate.net

These computational models can provide invaluable insights into the mechanisms of existing functionalization reactions and guide the rational design of new synthetic strategies. For instance, by calculating the energies of various potential intermediates and transition states, researchers can predict the most likely reaction outcomes and identify key factors that control selectivity. researchgate.net This predictive power will be instrumental in overcoming the experimental challenges associated with synthesizing and characterizing complex cubane derivatives.

Integration with Emerging Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of this compound chemistry with cutting-edge synthetic technologies holds immense promise for improving efficiency, scalability, and access to novel derivatives. Flow chemistry, with its precise control over reaction parameters and enhanced safety for handling reactive intermediates, is particularly well-suited for the synthesis and manipulation of energetic or sensitive cubane compounds. nih.govnih.gov The ability to perform reactions in a continuous fashion can lead to higher yields, reduced reaction times, and easier purification. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for C-H functionalization and cross-coupling reactions under mild conditions. nih.govyoutube.com The application of photoredox catalysis to this compound could open up new avenues for introducing a wide range of functional groups, including those that are difficult to install using traditional methods. researchgate.netrsc.org The combination of copper catalysis with photoredox conditions has already shown promise for the cross-coupling of cubanes, a strategy that could be further explored and optimized. youtube.com

Exploration of New Material Science Applications and Supramolecular Assemblies

The rigid, well-defined geometry of the cubane cage makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. ic.ac.uk Future research is expected to explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other extended structures. The resulting materials could exhibit unique properties, such as high thermal stability, specific optical or electronic characteristics, and high energy density. wikipedia.orgdtic.mil

The ability to precisely control the spatial arrangement of functional groups on the cubane core offers exciting possibilities for designing materials with tailored properties. For example, the synthesis of liquid crystals based on cubane derivatives has been proposed, leveraging the rigid nature of the cubane scaffold. ic.ac.uk Additionally, the formation of supramolecular assemblies through non-covalent interactions, such as hydrogen bonding or halogen bonding involving the iodo and carboxylate groups of this compound, could lead to the creation of novel, self-assembled nanostructures with potential applications in sensing, catalysis, and drug delivery. The assembly of cubane-like metal-oxo clusters has already demonstrated the potential for creating complex and functional materials. rsc.org

Synergistic Approaches Combining Synthesis, Theory, and Advanced Characterization

The most significant breakthroughs in the field of this compound chemistry will likely arise from a synergistic approach that seamlessly integrates synthetic innovation, theoretical modeling, and advanced characterization techniques. The development of new synthetic methods will provide access to a wider range of derivatives, which can then be studied using sophisticated analytical tools to elucidate their precise three-dimensional structures and properties.

This iterative cycle of design, synthesis, and analysis, informed by computational predictions, will accelerate the discovery of new applications and a more profound understanding of the fundamental principles governing cubane chemistry. This collaborative approach will be essential for tackling the complex challenges and unlocking the full potential of this intriguing and valuable molecule.

Q & A

Q. What are the established synthetic routes for Methyl 4-iodocubane-1-carboxylate, and what critical parameters influence yield and purity?

Synthesis typically involves esterification of cubane-1-carboxylic acid followed by iodination at the 4-position. Key parameters include:

- Temperature control : Maintain below -20°C during iodination to prevent cubane ring deformation.

- Iodinating agents : Use N-iodosuccinimide with silver triflate to enhance electrophilic substitution efficiency.

- Moisture exclusion : Conduct reactions under anhydrous conditions with argon purging. Purification requires recrystallization from anhydrous ether/pentane mixtures. Validate purity via HPLC (C18 column, methanol/water eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : Use 1H/13C NMR in CDCl3 (δ 3.7–3.9 ppm for methoxy group; cubane ring protons show distinct coupling patterns).

- X-ray crystallography : Employ SHELXL-2018 for structure refinement, focusing on anisotropic displacement parameters for iodine .

- Mercury 4.3 : Visualize molecular packing and void spaces to confirm lattice stability .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?

- Multipole refinement : Use XD2009 to model electron density distortions in the strained cubane system.

- DFT validation : Compare B3LYP/def2-TZVP-optimized geometries with experimental bond lengths. Apply thermal motion corrections in SHELXL for variances >0.02 Å .

- Pseudosymmetry analysis : Use TWIN/BASF commands in SHELX to resolve overlapping reflections .

Q. What advanced strategies optimize the reaction mechanism for cubane iodination?

- Kinetic studies : Monitor iodine radical formation via stopped-flow UV-Vis spectroscopy.

- Isotopic labeling : Synthesize deuterated cubane analogs to track kinetic isotope effects (kH/kD > 2 indicates radical pathway).

- Computational modeling : Compare SN2 vs radical mechanisms using M06-2X/cc-pVTZ, correlating activation energies with Eyring plots .

Q. What methodologies ensure reliable analysis of thermal stability under research conditions?

- TGA-DSC : Perform simultaneous thermogravimetric and calorimetric analysis (2°C/min heating under N2).

- High-speed CCD microscopy : Capture real-time decomposition events at ≥180°C.

- ReaxFF MD simulations : Predict decomposition pathways by matching experimental Kissinger activation energies .

Application-Focused Questions

Q. How can this compound serve as a precursor in high-energy materials research?

- Photodimerization : Study [2+2] cycloadditions under UV light, monitoring strain release via in situ Raman spectroscopy.

- Click chemistry : React with azides to form triazole derivatives; calculate detonation velocities using Cheetah 9.0 .

Safety and Compliance

Q. What specific safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Double nitrile gloves (≥8 mil thickness) and splash-proof goggles.

- Storage : Use amber vials with PTFE-lined caps at -20°C under argon.

- Spill management : Decontaminate with activated charcoal/Na2S2O3 mixture followed by ethanol rinsing .

Data Interpretation and Reporting

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Cross-validation : Align NMR NOESY data with crystallographic torsion angles to confirm stereochemistry.

- Error analysis : Quantify uncertainties in SHELXL refinement (e.g., R-factor convergence) and NMR integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.